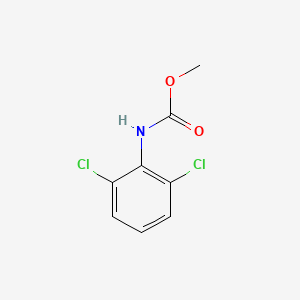
3-bromo-N-(2,6-dichlorophenyl)-1-benzothiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-bromo-N-(2,6-dichlorophenyl)-1-benzothiophene-2-carboxamide is a synthetic organic compound that belongs to the class of benzothiophene derivatives. This compound is characterized by the presence of a bromine atom, two chlorine atoms, and a carboxamide group attached to a benzothiophene ring. Benzothiophene derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Métodos De Preparación
The synthesis of 3-bromo-N-(2,6-dichlorophenyl)-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the bromination of benzothiophene followed by the introduction of the carboxamide group. The reaction conditions often involve the use of brominating agents such as bromine or N-bromosuccinimide (NBS) and amide coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). Industrial production methods may involve optimization of these reactions to achieve higher yields and purity.
Análisis De Reacciones Químicas
3-bromo-N-(2,6-dichlorophenyl)-1-benzothiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Substitution: The bromine and chlorine atoms in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted products.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the development of new synthetic methodologies.
Biology: The compound has shown potential as a bioactive molecule with applications in the study of biological pathways and mechanisms.
Medicine: Research has indicated its potential as a therapeutic agent for the treatment of various diseases, including cancer and inflammatory disorders.
Industry: It can be used in the development of new materials and as a precursor for the synthesis of industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-bromo-N-(2,6-dichlorophenyl)-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.
Comparación Con Compuestos Similares
3-bromo-N-(2,6-dichlorophenyl)-1-benzothiophene-2-carboxamide can be compared with other benzothiophene derivatives such as:
3-bromo-N-(4-bromo-2,6-dichlorophenyl)benzamide: This compound has a similar structure but with an additional bromine atom, which may result in different biological activities.
3-bromo-N-(4-bromo-2,6-dichlorophenyl)benzene-1-sulfonamide: This derivative contains a sulfonamide group instead of a carboxamide group, leading to variations in its chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both bromine and chlorine atoms, which contribute to its distinct chemical and biological properties.
Propiedades
Número CAS |
853328-70-8 |
|---|---|
Fórmula molecular |
C15H8BrCl2NOS |
Peso molecular |
401.1 g/mol |
Nombre IUPAC |
3-bromo-N-(2,6-dichlorophenyl)-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C15H8BrCl2NOS/c16-12-8-4-1-2-7-11(8)21-14(12)15(20)19-13-9(17)5-3-6-10(13)18/h1-7H,(H,19,20) |
Clave InChI |
ZQISFMILCILKJA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=C(S2)C(=O)NC3=C(C=CC=C3Cl)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





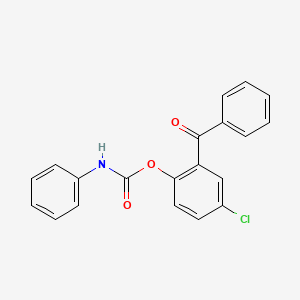

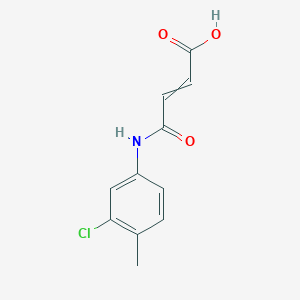
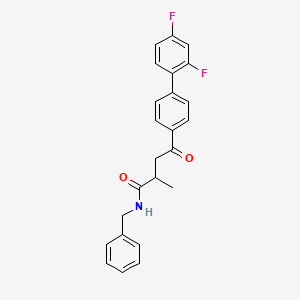


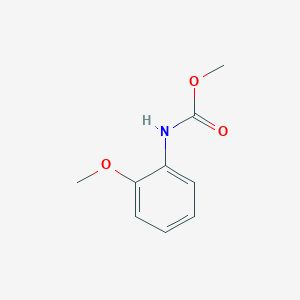

![3-Hydroxy-2-[2-(phenylmethoxycarbonylamino)propanoylamino]butanoic acid](/img/structure/B11956978.png)

